molecular formula C18H16N6O2S B11191336 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B11191336
M. Wt: 380.4 g/mol
InChI Key: QOXLKOIZQARISB-UHFFFAOYSA-N
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Description

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, pyridine, thiophene, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring, which is a key component of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new heteroatoms or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with multiple heterocyclic rings.

    Biology: Its structure suggests potential as a bioactive molecule, possibly interacting with various biological targets.

    Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: The compound’s unique structure may make it useful in the development of new materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism by which 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole and imidazole rings are known to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide apart is the combination of multiple heterocyclic rings in a single molecule. This unique structure may confer distinct properties, such as enhanced binding affinity to biological targets or improved stability under various conditions.

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)imidazole-4-carboxamide

InChI

InChI=1S/C18H16N6O2S/c1-2-15-22-18(26-23-15)12-5-6-19-16(8-12)24-10-14(21-11-24)17(25)20-9-13-4-3-7-27-13/h3-8,10-11H,2,9H2,1H3,(H,20,25)

InChI Key

QOXLKOIZQARISB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

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